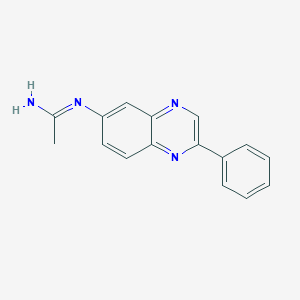

n-(2-Phenylquinoxalin-6-yl)acetamidine

CAS No.:

Cat. No.: VC18663638

Molecular Formula: C16H14N4

Molecular Weight: 262.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N4 |

|---|---|

| Molecular Weight | 262.31 g/mol |

| IUPAC Name | N'-(2-phenylquinoxalin-6-yl)ethanimidamide |

| Standard InChI | InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19) |

| Standard InChI Key | MBZFPRQXOXEWJZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=NC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3)N |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Phenylquinoxalin-6-yl)acetamidine consists of a quinoxaline core—a bicyclic structure with two nitrogen atoms at positions 1 and 4—substituted with a phenyl group at position 2 and an acetamidine (-NH-C(=NH)-CH3) group at position 6 (Figure 1). The acetamidine moiety introduces a basic guanidine-like group, enhancing solubility in polar solvents and potential for hydrogen bonding with biological targets .

Key Structural Features:

-

Quinoxaline Core: The planar aromatic system facilitates π-π stacking interactions with protein binding sites, a feature critical for enzyme inhibition .

-

Phenyl Substituent: Enhances lipophilicity, improving membrane permeability in biological systems.

-

Acetamidine Group: The amidine group (pKa ~10–12) protonates under physiological conditions, enabling ionic interactions with negatively charged residues in enzymes like thymidylate synthase .

Table 1: Comparative Physicochemical Properties of Quinoxaline Derivatives

*Estimated via computational modeling using analogs .

Synthetic Routes and Optimization

While no explicit synthesis of N-(2-Phenylquinoxalin-6-yl)acetamidine is documented in peer-reviewed literature, plausible routes can be inferred from methods used for analogous quinoxaline derivatives.

Proposed Synthesis Pathway

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with phenacyl bromide yields 2-phenylquinoxaline .

-

Nitration: Selective nitration at position 6 using HNO3/H2SO4, followed by reduction to the amine .

-

Acetamidine Introduction: Reaction of the amine with acetonitrile under acidic conditions (e.g., HCl/EtOH) forms the acetamidine group.

Critical Reaction Parameters:

-

Chemoselectivity: Protecting groups may be required to prevent side reactions at the quinoxaline nitrogen atoms .

-

Yield Optimization: Microwave-assisted synthesis has been shown to improve yields in analogous acetamide derivatives (e.g., 72% yield for 9c in ).

Biological Activity and Mechanism of Action

Anticancer Activity

Quinoxaline derivatives exhibit potent anticancer effects by targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis. Molecular docking studies of analogs like 10b (IC50 = 1.52 μg/mL against HCT-116 cells) reveal strong binding to the allosteric site of human TS (hTS), stabilizing its inactive conformation .

Key Mechanistic Insights:

-

hTS Inhibition: The acetamidine group may mimic the natural substrate (dUMP), competing for binding at the catalytic site .

-

Apoptosis Induction: Structural analogs activate caspase-3 and -9 pathways, triggering mitochondrial apoptosis in MCF-7 cells.

Structure-Activity Relationships (SAR)

Comparative analysis of quinoxaline analogs reveals critical SAR trends:

-

Substituent Position: Activity peaks when hydrophobic groups (e.g., phenyl) occupy position 2, while polar groups (e.g., acetamidine) at position 6 improve solubility and target engagement .

-

Linker Flexibility: Rigid spacers (e.g., sulfonyl) reduce activity compared to thioether or amine linkers .

Table 2: Activity of Select Quinoxaline Derivatives

| Compound | HCT-116 IC50 (μg/mL) | MCF-7 IC50 (μg/mL) | Enzymatic Target (Ki, nM) |

|---|---|---|---|

| 10b | 1.52 | 2.0 | hTS (12.3) |

| N-(4-Methoxyphenyl) analog | 4.8 | 6.2 | α-Glucosidase (8.7) |

| Doxorubicin | 3.23 | 3.45 | Topoisomerase II (15.0) |

Applications and Future Directions

Therapeutic Applications

-

Oncology: Potential as a dual-acting agent targeting hTS and apoptosis pathways.

-

Infectious Diseases: Modified derivatives could address multidrug-resistant bacteria.

Industrial and Research Applications

-

Fluorescent Probes: Quinoxaline’s rigid structure supports development of imaging agents for enzyme activity tracking.

-

Catalysis: Metal complexes of quinoxaline derivatives show promise in asymmetric synthesis .

Research Gaps and Opportunities

-

Synthetic Challenges: Scalable routes for N-(2-Phenylquinoxalin-6-yl)acetamidine require validation.

-

In Vivo Studies: Pharmacokinetic profiling and toxicity assessments are needed to advance preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume